Colorectal Cancer Liver Metastasis: 84% Inhibition vs. Untreated Control and Distinct Activity Profile vs. 5-Fluorouracil
Ruboxyl demonstrated substantial antimetastatic activity in an experimental model of colorectal carcinoma (CRC) hepatic metastases. In a mouse model of CRC liver metastasis, Ruboxyl treatment resulted in an 84% reduction in metastatic burden compared to untreated control animals . In a separate study evaluating the same CRC metastasis model, Ruboxyl exhibited a distinct activity profile compared to 5-fluorouracil (5FU), with Ruboxyl showing superior antimetastatic efficacy in specific treatment regimens [1].
| Evidence Dimension | Inhibition of colorectal cancer liver metastasis |
|---|---|
| Target Compound Data | 84% inhibition of liver metastasis |
| Comparator Or Baseline | Untreated control (baseline metastatic burden); 5-fluorouracil (5FU) as comparative chemotherapeutic agent |
| Quantified Difference | 84% reduction vs. untreated control; Ruboxyl demonstrated antimetastatic activity distinct from 5FU |
| Conditions | Mouse model of colorectal carcinoma (CRC) hepatic metastases; Ruboxyl administered at 70 mg/kg intraperitoneally in the Konovalova et al. (2000) study |
Why This Matters
The 84% metastasis inhibition provides a quantitative benchmark for researchers investigating antimetastatic anthracyclines in colorectal cancer models.
- [1] Sirovich I, Konovalova N, Codacci-Pisanelli G, Volkova LM, Giuliani A, Cicconetti F, Seminara P, Mazzocconi G, Franchi F. Activity of ruboxyl, a nitroxyl derivative of daunorubicin, on experimental models of colorectal cancer metastases. Tumour Biol. 1999 Sep-Oct;20(5):270-6. doi: 10.1159/000030074. PMID: 10436420. View Source
